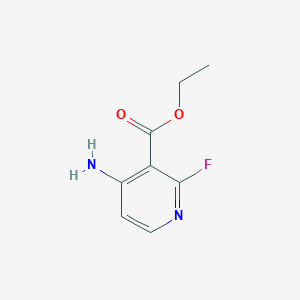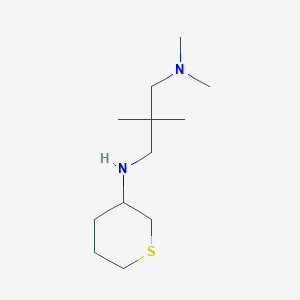
N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine: is a specialized diamine compound with a unique structure that includes a tetrahydrothiopyran ring. This compound is known for its high purity and specific molecular weight of 230.41 g/mol . It is utilized in various advanced research and synthesis applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine typically involves multiple steps, including the formation of intermediate compounds. The process often requires precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve the desired quality. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel compounds with specific properties .
Biology: In biological research, it may be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biomolecules makes it valuable for various assays and experiments .
Medicine: Its unique properties can be leveraged to design targeted therapies and improve the efficacy of existing treatments .
Industry: In industrial applications, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism by which N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in research and industrial applications . The exact pathways and targets depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
N,N-Dimethyl-1,3-propanediamine: Used in the production of dyes, ion exchange resins, and as a curing agent for epoxy resins.
N,N-Dimethyl-1,3-propanediamine: Also used as a gasoline additive, plastic antistatic agent, and lubricant detergent.
Uniqueness: N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine stands out due to its tetrahydrothiopyran ring, which imparts unique chemical properties and reactivity. This structural feature differentiates it from other similar compounds and enhances its versatility in various applications .
Propiedades
Fórmula molecular |
C12H26N2S |
|---|---|
Peso molecular |
230.42 g/mol |
Nombre IUPAC |
N,N,2,2-tetramethyl-N'-(thian-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2S/c1-12(2,10-14(3)4)9-13-11-6-5-7-15-8-11/h11,13H,5-10H2,1-4H3 |
Clave InChI |
OMWVPYKKXRQPQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1CCCSC1)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


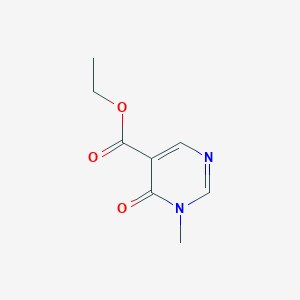
![methyl7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B15232171.png)
![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15232184.png)
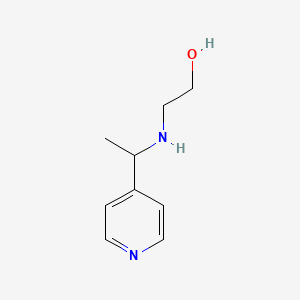
![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)
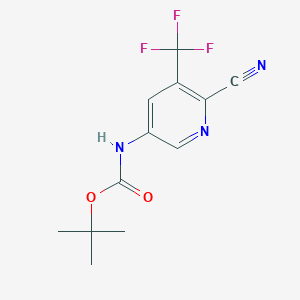
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B15232207.png)
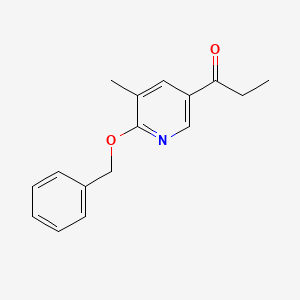
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B15232217.png)
![Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B15232231.png)
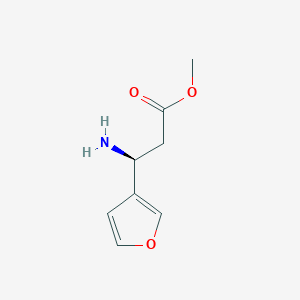
![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid](/img/structure/B15232249.png)
![tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B15232258.png)
